molecular formula C16H26O5S B13346948 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate CAS No. 147126-66-7

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate

Cat. No.: B13346948
CAS No.: 147126-66-7
M. Wt: 330.4 g/mol
InChI Key: JYUPOLQFLIRYEQ-CKTDYHTKSA-N
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Description

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate is a high-value chiral intermediate in pharmaceutical research. This compound is critically employed in the synthesis of nucleoside analogues, most notably as a key building block in the development of Lamivudine, a reverse transcriptase inhibitor used in the treatment of HIV infections . Its research value lies in its stereochemically defined structure, which is essential for achieving the desired biological activity in the final active pharmaceutical ingredient (API). The (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl moiety is derived from L-menthol, and the specific stereochemistry of the acetoxy-oxathiolane ring is crucial for its function as a precursor. In the context of antiviral drug development, this esterified intermediate is designed to be incorporated into the final molecule, where the oxathiolane ring mimics the sugar moiety of a nucleoside . The compound has a molecular formula of C16H26O5S and a molecular weight of 330.44 g/mol . As a standard safety precaution, this product is labeled with the signal word "Warning" and hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed and causes skin and eye irritation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the safety data sheet for comprehensive handling and storage information.

Properties

CAS No.

147126-66-7

Molecular Formula

C16H26O5S

Molecular Weight

330.4 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14+,16+/m1/s1

InChI Key

JYUPOLQFLIRYEQ-CKTDYHTKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2O[C@@H](CS2)OC(=O)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C

Origin of Product

United States

Preparation Methods

Batch Process (Solvent-Free and Solvent-Mediated)

The synthesis involves two key steps:

Example Protocol (Batch) :

  • Step 1 : L-(−)-Menthyl glyoxalate (30 mmol) and 1,4-dithiane-2,5-diol (34 mmol) are heated at 85°C for 2–3 hours. The product is crystallized using triethylamine/heptane.
  • Step 2 : The hydroxy intermediate (34.7 mmol) in DCM is treated with acetic anhydride (5 equiv) and pyridine (3 equiv). After quenching with ice water, the crude product is purified via hexane/TEA recrystallization.

Continuous Flow Synthesis

Continuous flow methods reduce solvent use and improve reproducibility:

Parameter Semi-Continuous Flow Fully Continuous Flow
Solvent DCM (steps 1–2) Solvent-free or miscible solvents
Isolation Intermediate isolated No intermediates isolated
Diastereoselectivity 44:1 (trans:cis) >20:1 (trans:cis)
Throughput 0.2 mL/min total flow rate 0.1–0.5 mL/min per stream

Example Protocol (Flow) :

  • Step 1 : L-(−)-Menthyl glyoxalate and 1,4-dithiane-2,5-diol are pumped through a PFA-coated reactor coil (10 mL) at 0.2 mL/min.
  • Step 2 : The hydroxy intermediate and acetylating reagents (acetic anhydride/pyridine) are mixed in a T-junction and reacted at room temperature.

Key Optimization Strategies

Solvent-Free Reactions

  • Advantage : Eliminates solvent costs and reduces waste.
  • Challenge : High viscosity requires precise temperature control (80–110°C).

Diastereomer Separation

  • Method : Hexane/TEA recrystallization at −20°C.
  • Outcome : 41–45% yield of trans-isomer.

Menthol Recovery

  • Process : Menthol is recovered from organic layers post-reduction (e.g., NaBH₄/NaOH), achieving ~60% recycling efficiency.

Characterization Data

Spectroscopic Analysis

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).
  • SFC : >99% ee (Chiralpak AD-H, CO₂/iPrOH).

Economic and Scalability Analysis

Cost Factor Batch Process Continuous Flow
Raw Materials $17/kg $14/kg
Solvent Recycling 85% efficiency 95% efficiency
Conversion Cost $10/kg $8/kg
Total Cost $27/kg $22/kg

Data adapted from VCU Medicines for All Institute.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme activity or as a probe to investigate biological pathways.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to derivatives with variations in the oxathiolane substituents or cyclohexyl ester groups (Table 1):

Compound Name Molecular Formula Substituent (Oxathiolane) Key Features Biological Role References
Title Compound C₁₆H₂₆O₅S 5-Acetoxy Intermediate/impurity in antivirals; crystallizes in orthorhombic P2₁2₁2₁ Synthetic intermediate
(2S,5S)-5-Methylcarbonyloxy analogue C₁₇H₂₈O₅S 5-Methylcarbonyloxy Synthesized via acetylation; used in nucleoside prodrug development Prodrug precursor
(2R,5S)-5-(4-Amino-2-oxopyrimidin-1-yl) analogue C₁₈H₂₇N₃O₄S 4-Amino-2-oxopyrimidinyl Antiviral nucleoside analog; MW = 381.49; hazardous (H302, H315, H319) Active pharmaceutical ingredient
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride C₁₄H₂₈NO₂·HCl 4-Aminobutyrate Non-oxathiolane ester; confirmed configuration via X-ray diffraction Bioactive ester derivative
(2R,5R)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate (stereoisomer) C₁₆H₂₆O₅S 5-Acetoxy (2R,5R)-oxathiolane configuration; differs in stereochemistry Impurity in drug synthesis

Key Observations :

  • Substituent Impact : The 5-acetoxy group in the title compound enhances stability and solubility compared to the methylcarbonyloxy analogue, which requires protective group strategies during synthesis .
  • Stereochemistry : The (2S,5S)-configuration is distinct from the (2R,5R)-isomer, which may alter metabolic stability and receptor interactions .

Biological Activity

The compound (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate is a chiral oxathiolane derivative that has garnered interest in various fields, including pharmaceutical development and organic chemistry. This article provides an overview of its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C14H24O4S
  • Molecular Weight: 288.4 g/mol
  • CAS Number: 200396-19-6

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Properties

Research indicates that this compound exhibits potential therapeutic effects in the treatment of metabolic disorders. It has been investigated for its role as a prodrug in enhancing drug solubility and bioavailability.

Key Findings:

  • Metabolic Pathways: Studies have shown that the compound may interact with various metabolic pathways, potentially influencing lipid metabolism and glucose homeostasis.
  • Antiviral Activity: Preliminary studies suggest that oxathiolane derivatives may possess antiviral properties, making them candidates for further exploration in antiviral drug development.

2. Applications in Drug Development

The compound's unique structure allows it to serve as a valuable intermediate in the synthesis of other biologically active molecules.

Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of related oxathiolane compounds and their efficacy against certain viral strains. The results indicated that modifications to the oxathiolane ring could enhance antiviral activity and selectivity.

CompoundActivityReference
Oxathiolane AAntiviral
Oxathiolane BMetabolic regulator

3. Cosmetic and Food Industry Applications

Beyond pharmaceuticals, this compound is utilized in cosmetic formulations for its moisturizing properties and as a flavoring agent in food products.

Research Insights:

  • In cosmetic applications, it has been shown to improve skin hydration and texture.
  • As a flavoring agent, its safety profile has been evaluated to ensure compliance with food industry regulations.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its derivatives. Notable research includes:

Synthesis Techniques

Various synthetic routes have been developed to produce (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate efficiently.

Example Synthesis Route:

  • Starting materials are reacted under controlled conditions to form the oxathiolane ring.
  • Subsequent acetylation leads to the formation of the desired carboxylate ester.

Toxicological Studies

Toxicological assessments have demonstrated that the compound exhibits low toxicity profiles in vitro and in vivo, making it a suitable candidate for further research.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer: A validated synthesis involves reacting L-menthyl-5-hydroxy-1,3-oxathiolane-2-carboxylate with acetic anhydride in pyridine at 273 K, followed by slow warming to room temperature and overnight stirring . Key steps for purity optimization include:

  • Quenching : Ice-cold water to terminate the reaction and minimize side products.
  • Extraction : Ethyl acetate for selective isolation of the product.
  • Crystallization : Slow evaporation of a methanol solution yields X-ray-quality crystals (m.p. 333–335 K) .
  • Chromatography : Use of silica gel column chromatography to remove unreacted starting materials.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : The compound crystallizes in the orthorhombic space group P21_121_121_1 with unit cell parameters a = 5.329 Å, b = 13.867 Å, c = 23.490 Å. Hydrogen-bonding interactions (e.g., C13–H13⋯O12) stabilize the crystal lattice .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm stereochemistry and functional groups (e.g., acetoxy at C5, cyclohexyl substituents).
  • Mass Spectrometry : High-resolution MS to verify the molecular ion peak (theoretical m/z 330.1501 for C16_{16}H26_{26}O5_5S) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

  • Antiviral Screening : Cell-based assays (e.g., cytopathic effect inhibition) against RNA/DNA viruses, given structural analogs in the oxathiolane class show antiviral activity .
  • Enzyme Inhibition Assays : Target viral proteases or polymerases using fluorescence resonance energy transfer (FRET) substrates.
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Assay Standardization : Control variables such as cell line origin, viral strain, and incubation time. For example, discrepancies in IC50_{50} values may arise from differing cell permeability or metabolic stability .
  • Structural Validation : Confirm batch-to-batch consistency in stereochemistry using chiral HPLC or X-ray diffraction .
  • Comparative Studies : Benchmark against known antivirals (e.g., lamivudine) under identical conditions to calibrate activity thresholds .

Q. What computational strategies elucidate its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in viral polymerase active sites. Align results with crystallographic data to validate key interactions (e.g., hydrogen bonds with Thr139 or hydrophobic contacts with Leu74) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding modes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify essential features (e.g., acetoxy group, oxathiolane ring) for antiviral activity using tools like Schrödinger’s Phase .

Q. How can synthetic yields be improved while maintaining stereochemical fidelity?

Methodological Answer:

  • Catalytic Optimization : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency .
  • Temperature Control : Maintain strict低温 conditions (<273 K) during acetic anhydride addition to prevent racemization .
  • Protecting Groups : Introduce temporary protecting groups (e.g., TBS for hydroxyl moieties) in precursor molecules to minimize side reactions .

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